Cas no 1160800-39-4 (6-oxa-9-azaspiro[3.6]decane)
![6-oxa-9-azaspiro[3.6]decane structure](https://ja.kuujia.com/scimg/cas/1160800-39-4x500.png)
6-oxa-9-azaspiro[3.6]decane 化学的及び物理的性質
名前と識別子
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- 6-oxa-9-azaspiro[3.6]decane
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- インチ: 1S/C8H15NO/c1-2-8(3-1)6-9-4-5-10-7-8/h9H,1-7H2
- InChIKey: IKMUMIIPTDFAJX-UHFFFAOYSA-N
- ほほえんだ: C1C2(CNCCOC2)CC1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 21.3Ų
6-oxa-9-azaspiro[3.6]decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135658-2.5g |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95.0% | 2.5g |
$1147.0 | 2025-02-21 | |
Enamine | EN300-135658-0.1g |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95.0% | 0.1g |
$176.0 | 2025-02-21 | |
Life Chemicals | F2148-0156-0.5g |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95%+ | 0.5g |
$462.0 | 2023-09-06 | |
Life Chemicals | F2148-0156-5g |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95%+ | 5g |
$1461.0 | 2023-09-06 | |
Life Chemicals | F2148-0156-10g |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95%+ | 10g |
$2045.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3723-250MG |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95% | 250MG |
¥ 1,980.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3723-5G |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95% | 5g |
¥ 14,850.00 | 2023-04-07 | |
Enamine | EN300-135658-500mg |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95.0% | 500mg |
$502.0 | 2023-09-30 | |
Aaron | AR01ACBF-100mg |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95% | 100mg |
$267.00 | 2025-02-09 | |
Aaron | AR01ACBF-500mg |
6-oxa-9-azaspiro[3.6]decane |
1160800-39-4 | 95% | 500mg |
$654.00 | 2025-02-09 |
6-oxa-9-azaspiro[3.6]decane 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
6-oxa-9-azaspiro[3.6]decaneに関する追加情報
6-Oxa-9-Azaspiro[3.6]Decane: A Comprehensive Overview
The compound with CAS No. 1160800-39-4, commonly referred to as 6-Oxa-9-Azaspiro[3.6]Decane, is a unique spirocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring, containing both oxygen and nitrogen atoms. The spiro nature of the molecule, along with the presence of heteroatoms, imparts distinctive chemical and physical properties that make it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of 6-Oxa-9-Azaspiro[3.6]Decane in drug discovery and development. Its structural uniqueness allows for diverse functionalization, enabling the creation of derivatives with varying biological activities. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of medicinal chemistry. The compound's ability to form hydrogen bonds and its rigid structure make it an ideal candidate for exploring interactions with biological targets such as enzymes and receptors.
The synthesis of 6-Oxa-9-Azaspiro[3.6]Decane involves a multi-step process that typically begins with the preparation of precursor compounds. One common approach involves the use of cycloaddition reactions or ring-closing metathesis to construct the spirocyclic framework. The incorporation of oxygen and nitrogen atoms into the structure is achieved through strategic functional group transformations, ensuring the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
In terms of applications, 6-Oxa-9-Azaspiro[3.6]Decane has shown promise in various fields beyond pharmaceuticals. Its structural rigidity and ability to form stable complexes make it a valuable component in materials science, particularly in the development of advanced polymers and nanomaterials. Additionally, its unique electronic properties have been leveraged in electrochemical applications, such as the design of novel electrodes for energy storage devices.
From a safety standpoint, 6-Oxa-9-Azaspiro[3.6]Decane is generally considered non-hazardous under normal handling conditions. However, as with any chemical compound, proper precautions should be taken during synthesis and handling to ensure compliance with safety regulations and environmental standards.
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